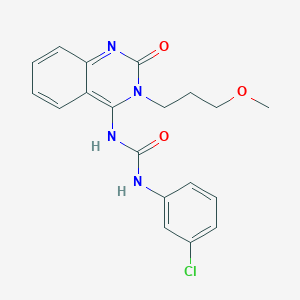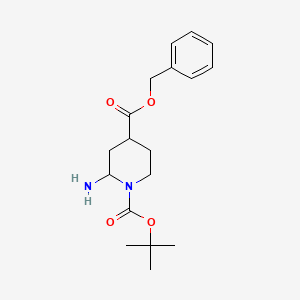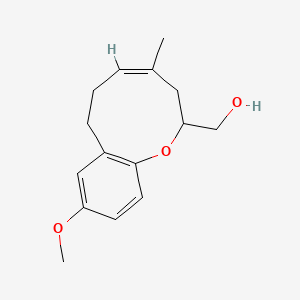
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- is a complex organic compound with the molecular formula C15H20O2. It is characterized by a benzoxonin ring structure with methanol and methoxy functional groups.
Méthodes De Préparation
The synthesis of 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from simpler precursors. Common synthetic routes include cyclization reactions that form the benzoxonin ring, followed by functionalization to introduce the methanol and methoxy groups.
Reaction Conditions: Typical reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired transformations
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy and methanol groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like halides (e.g., HCl, HBr) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Mécanisme D'action
The mechanism by which 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or changes in cellular behavior.
Comparaison Avec Des Composés Similaires
1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other benzoxonin derivatives, such as 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)-.
Uniqueness: The unique combination of functional groups and the specific configuration of the benzoxonin ring in 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
[(4Z)-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methanol |
InChI |
InChI=1S/C15H20O3/c1-11-4-3-5-12-9-13(17-2)6-7-15(12)18-14(8-11)10-16/h4,6-7,9,14,16H,3,5,8,10H2,1-2H3/b11-4- |
Clé InChI |
WUZUCCYVFIDOEH-WCIBSUBMSA-N |
SMILES isomérique |
C/C/1=C/CCC2=C(C=CC(=C2)OC)OC(C1)CO |
SMILES canonique |
CC1=CCCC2=C(C=CC(=C2)OC)OC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![gadolinium(3+);hydron;(2R,3R)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B14111034.png)
![Methyl 10,15,16-trihydroxy-3-(4-hydroxy-3,4-dimethylpent-2-enoyl)oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B14111037.png)
![6-Ethyl-2-[(2-hydroxy-5-methylphenyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B14111042.png)
![8-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14111049.png)
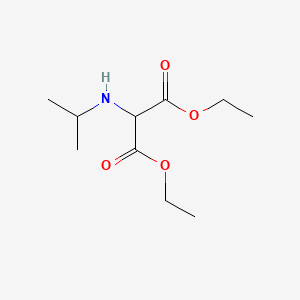
![1-(4-Chlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111055.png)
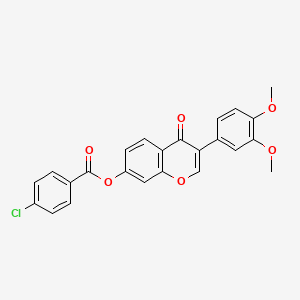
![10,12-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14111083.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111098.png)
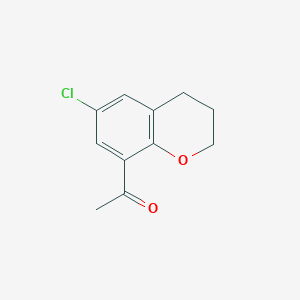
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)
